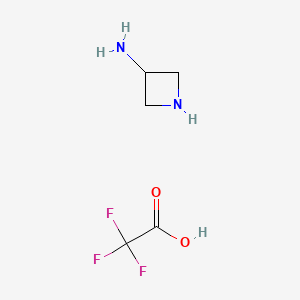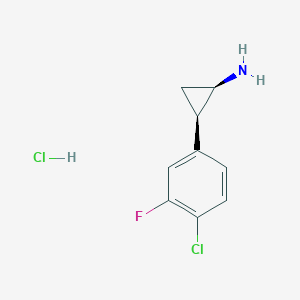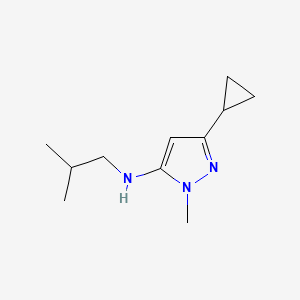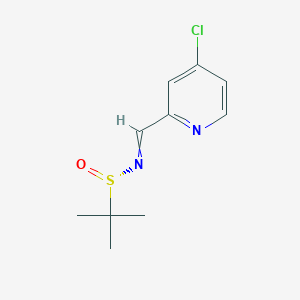![molecular formula C12H14FN3S B11732443 3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11732443.png)
3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a cyclopropyl group, a fluorinated thiophene moiety, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the cyclopropyl and fluorinated thiophene groups. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.
Fluorinated Thiophene Moiety: The fluorinated thiophene can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated thiophene moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyclopropyl-N-[(5-methylpyrazin-2-yl)methyl]propanamide: Similar in structure but with a pyrazine ring instead of a thiophene ring.
3-cyclopropyl-N-(pyrazin-2-yl)propanamide: Lacks the fluorinated thiophene moiety.
Uniqueness
3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the fluorinated thiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C12H14FN3S |
|---|---|
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H14FN3S/c1-16-12(6-10(15-16)8-2-3-8)14-7-9-4-5-11(13)17-9/h4-6,8,14H,2-3,7H2,1H3 |
Clé InChI |
RDVWVNCJEWORCT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2CC2)NCC3=CC=C(S3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11732378.png)

![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732397.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732415.png)

![3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732422.png)
![N-[(2,3-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732424.png)
![6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11732432.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine](/img/structure/B11732435.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732437.png)
